Benzyl chloromethyl ether

Description

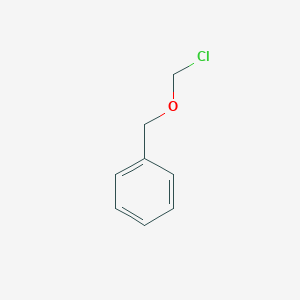

Structure

3D Structure

Properties

IUPAC Name |

chloromethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADPCMZCENPFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956786 | |

| Record name | [(Chloromethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-60-8, 35364-99-9 | |

| Record name | Benzyl chloromethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloromethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Chloromethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl chloromethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl chloromethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl Chloromethyl Ether: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) chloromethyl ether (BCME), a versatile and highly reactive organic compound, serves as a crucial reagent in a multitude of synthetic applications, particularly in the fields of medicinal chemistry and complex molecule synthesis. This technical guide provides an in-depth overview of its core chemical properties, reactivity, and established experimental protocols, offering valuable insights for laboratory and development settings.

Core Chemical Properties

Benzyl chloromethyl ether is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | References |

| Molecular Formula | C₈H₉ClO | [2][3][4] |

| Molecular Weight | 156.61 g/mol | [2][3][4] |

| Boiling Point | 102 °C at 14 mmHg | [3][5][6] |

| 96-98 °C at 9.5 mm | [7] | |

| Density | 1.126 g/mL at 20 °C | [2][3][5] |

| Refractive Index (n20/D) | 1.527 | [3] |

| 1.5264–1.5292 | [7] | |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [1] |

| Appearance | Colorless to pale yellow liquid. | [1][3] |

| CAS Number | 3587-60-8 | [1][2][3][4] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the lability of the chlorine atom, which makes the chloromethyl group highly susceptible to nucleophilic substitution.[8] This characteristic renders it a potent alkylating agent.[5][8]

A primary application of this reagent is the introduction of the benzyloxymethyl (BOM) protecting group for alcohols.[6][8] The BOM group is valued for its stability across a range of reaction conditions, especially basic ones, and its selective removal under acidic or neutral conditions through catalytic hydrogenation.[8]

This compound readily participates in nucleophilic substitution reactions with a variety of nucleophiles.[8] This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3][9]

Reaction with Nucleophiles

The general mechanism for the reaction of this compound with a nucleophile follows an SN2 pathway. The nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Caption: Generalized SN2 reaction of this compound with a nucleophile.

Experimental Protocols

Synthesis of this compound

A widely utilized method for preparing this compound involves the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride.[5][7][8]

Materials:

-

Benzyl alcohol

-

Paraformaldehyde

-

Anhydrous hydrogen chloride gas

-

Pentane

-

Anhydrous magnesium sulfate (B86663)

-

Anhydrous calcium chloride

Procedure:

-

A mixture of benzyl alcohol and paraformaldehyde is charged into a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer.[5][7]

-

The mixture is maintained at 20–25 °C while anhydrous hydrogen chloride gas is bubbled through at a moderate rate with stirring.[5][7]

-

The reaction is considered complete when two clear, homogeneous phases appear, which typically takes about 2 hours.[7][8]

-

The layers are separated, and the upper layer containing the product is diluted with pentane.[7]

-

The solution is dried over anhydrous magnesium sulfate at 0 °C.[7]

-

After filtration, anhydrous calcium chloride is added to the filtrate, and the solvent is removed on a rotary evaporator.[7]

-

The resulting crude this compound is suitable for many applications. Further purification can be achieved by distillation under reduced pressure in the presence of anhydrous calcium chloride to prevent decomposition.[7] Caution: Attempted distillation at atmospheric pressure will lead to complete decomposition.[7]

Caption: Workflow for the synthesis of this compound.

Stability and Handling

This compound is a powerful alkylating agent and a potential carcinogen.[5][7] It is also a mild lachrymator and reacts with water and alcohols to form hydrogen chloride.[5][6][7] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, should be worn to avoid inhalation and skin contact.[5][7][10]

The compound is stable under normal storage conditions but should be kept refrigerated at 2-8°C under an inert atmosphere.[2][6] It is incompatible with strong oxidizing agents, strong bases, and metals.[11] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11] As noted, it decomposes upon heating at atmospheric pressure.[7]

Comparison with Analogs

This compound belongs to the class of chloroalkyl ethers, which are known as potent alkylating agents.[8] Its reactivity can be compared to analogues such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME). While all three are potent electrophiles, the nature of the group attached to the ether oxygen (benzyl, chloromethyl, or methyl) influences their reactivity.[8] It is important to note that technical grade CMME often contains BCME as an impurity.[8][12] Both BCME and CMME are also recognized as human carcinogens.[13]

References

- 1. CAS 3587-60-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3587-60-8 | FB34249 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H9ClO | CID 137983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3587-60-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 35364-99-9 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. canada.ca [canada.ca]

- 13. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

Benzyl chloromethyl ether synthesis from benzyl alcohol and formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzyl (B1604629) chloromethyl ether is a hazardous chemical and a suspected carcinogen.[1][2] This document is intended for informational purposes for qualified professionals in a controlled laboratory setting. Appropriate safety precautions must be strictly followed. The synthesis and handling of this compound should only be undertaken by trained personnel with a thorough understanding of the associated risks.

Introduction

Benzyl chloromethyl ether (BCME), also known as benzyloxymethyl chloride (BOM-Cl), is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols and other functional groups.[3][4] The BOM group offers robust protection under various reaction conditions and can be selectively removed under mild acidic conditions or through hydrogenolysis.[5] This guide provides a comprehensive overview of the synthesis of this compound from benzyl alcohol and formaldehyde (B43269), including detailed experimental protocols, reaction mechanisms, and safety considerations.

Reaction Overview and Mechanism

The synthesis of this compound from benzyl alcohol and formaldehyde in the presence of hydrogen chloride is a type of chloromethylation reaction.[1][2] The reaction proceeds via an acid-catalyzed mechanism.

First, formaldehyde is activated by protonation with hydrogen chloride. The electrophilic carbon of the protonated formaldehyde is then attacked by the nucleophilic oxygen of benzyl alcohol to form a hemiformal intermediate. In the presence of excess hydrogen chloride, the hydroxyl group of the hemiformal is protonated, creating a good leaving group (water). Subsequent departure of water and attack by the chloride ion yields this compound.

It is crucial to note that a potential side reaction is the formation of the highly carcinogenic by-product, bis(chloromethyl) ether.[6][7]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from benzyl alcohol and formaldehyde are presented below.

Method 1: Reaction with Anhydrous Hydrogen Chloride

This procedure is adapted from Organic Syntheses.[1]

3.1.1. Materials and Equipment

| Reagent/Equipment | Specifications |

| Benzyl alcohol | Reagent grade, freshly distilled |

| Paraformaldehyde | Reagent grade |

| Anhydrous Hydrogen Chloride | Gas |

| Pentane (B18724) | Reagent grade |

| Anhydrous Magnesium Sulfate (B86663) | Reagent grade |

| Anhydrous Calcium Chloride | Reagent grade |

| Three-necked flask (1 L) | Equipped with mechanical stirrer, gas inlet tube, thermometer, and drying tube |

| Water bath | For temperature control |

| Rotary evaporator | For solvent removal |

3.1.2. Procedure

-

A 1 L three-necked flask is charged with benzyl alcohol (2.00 moles, 216 g) and paraformaldehyde (2.20 moles as CH₂O, 66 g).[1]

-

The mixture is stirred and maintained at 20–25 °C using a water bath.[1]

-

Anhydrous hydrogen chloride gas is bubbled through the mixture at a moderate rate.[1]

-

The reaction is typically complete after approximately 2 hours, indicated by the formation of two clear, homogeneous phases.[1]

-

The layers are separated. The upper layer, containing the product, is diluted with 800 mL of pentane.[1]

-

The pentane solution is dried over anhydrous magnesium sulfate at 0 °C for 3 hours with stirring.[1]

-

The drying agent is removed by filtration, and a small amount of anhydrous calcium chloride is added to the filtrate.[1]

-

The pentane is removed using a rotary evaporator to yield crude this compound.[1]

-

For further purification, the crude product can be distilled under reduced pressure.[2]

3.1.3. Quantitative Data

| Parameter | Value | Reference |

| Moles of Benzyl Alcohol | 2.00 mol | [1] |

| Moles of Paraformaldehyde | 2.20 mol | [1] |

| Reaction Temperature | 20–25 °C | [1] |

| Reaction Time | ~2 hours | [1] |

| Crude Yield | 83% (260 g) | [2] |

| Boiling Point (purified) | 70–71 °C at 3 mmHg | [2] |

Method 2: Low-Temperature Synthesis in Methylene (B1212753) Chloride

This alternative procedure aims to control the reaction exothermicity.[8]

3.2.1. Materials and Equipment

| Reagent/Equipment | Specifications |

| Benzyl alcohol | Reagent grade |

| Paraformaldehyde | Reagent grade |

| Anhydrous Magnesium Sulfate | Reagent grade |

| Methylene Chloride | Anhydrous |

| Anhydrous Hydrogen Chloride | Gas |

| Pentane | Reagent grade |

| Dry ice-acetonitrile bath | For low-temperature control |

| Standard glassware | For reaction and workup |

3.2.2. Procedure

-

A mixture of benzyl alcohol (216.28 g), paraformaldehyde (61.44 g), anhydrous magnesium sulfate (481.6 g), and methylene chloride (1200 mL) is prepared in a suitable reaction vessel.[8]

-

The mixture is cooled to between -50 °C and -55 °C using a dry ice-acetonitrile bath.[8]

-

The stirred, cold solution is saturated with anhydrous hydrogen chloride gas.[8]

-

The reaction mixture is maintained at -50 °C to -55 °C for an additional 10 minutes.[8]

-

Excess hydrogen chloride is removed by passing a stream of nitrogen through the solution for 30 minutes.[8]

-

The reaction mixture is filtered, and the solid residue is washed with pentane.[8]

-

The combined filtrates are concentrated under reduced pressure at a temperature below 30 °C to yield the crude product.[8]

-

The resulting oil is then purified by distillation under reduced pressure.[8]

Safety Precautions

Extreme caution must be exercised when handling this compound and during its synthesis.

-

Carcinogenicity: this compound is a potential carcinogen.[1][2] The synthesis can produce bis(chloromethyl) ether, a highly carcinogenic by-product.[6][7]

-

Toxicity and Irritation: It is toxic if inhaled and harmful if swallowed or in contact with skin. It is a lachrymator and can cause severe skin and eye irritation.[1][2]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][10]

-

Spills and Waste Disposal: In case of a spill, evacuate the area and prevent further leakage if safe to do so.[9] Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local regulations.[9]

Caption: General experimental workflow for this compound synthesis.

Applications in Drug Development

The primary application of this compound in drug development is as a protecting group for hydroxyl and other nucleophilic functional groups.[3][4] This is particularly important in the multi-step synthesis of complex pharmaceutical compounds where selective reaction at a specific site is required. The BOM group's stability and ease of removal make it a valuable tool for medicinal chemists.[5]

Conclusion

The synthesis of this compound from benzyl alcohol and formaldehyde is a well-established procedure. However, the hazardous nature of the product and potential by-products necessitates strict adherence to safety protocols. This guide provides the essential technical information for researchers and scientists to understand and, if necessary, perform this synthesis in a safe and controlled manner.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 3587-60-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. prepchem.com [prepchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

The Benzyloxymethyl (BOM) Group: A Comprehensive Technical Guide to its Application in Alcohol Protection

For Immediate Release

This whitepaper provides an in-depth technical guide on the mechanism, application, and removal of the benzyloxymethyl (BOM) protecting group for alcohols. Designed for researchers, scientists, and professionals in drug development, this document details the underlying chemistry, presents quantitative data, and provides explicit experimental protocols for the use of benzyloxymethyl chloride (BOM-Cl) in organic synthesis.

Executive Summary

The protection of hydroxyl groups is a foundational strategy in multi-step organic synthesis. The benzyloxymethyl (BOM) group is a valuable acetal (B89532) protecting group, prized for its stability across a range of reaction conditions and its facile cleavage under specific, mild protocols. This guide elucidates the SN2-mediated mechanism of alcohol protection using BOM-Cl, offers a comparative analysis of its efficiency with various alcohol substrates, and provides detailed, step-by-step methodologies for both the protection and deprotection reactions.

The Mechanism of BOM-Cl Alcohol Protection

The protection of an alcohol with benzyloxymethyl chloride (BOM-Cl) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the alcohol, acting as a nucleophile, attacks the electrophilic methylene (B1212753) carbon of BOM-Cl. This nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of configuration at the electrophilic carbon. The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the hydrochloric acid byproduct.

Quantitative Data Presentation

The efficiency of the BOM protection of alcohols is influenced by the steric hindrance of the alcohol substrate. Primary alcohols generally react more readily and in higher yields compared to secondary alcohols. Tertiary alcohols are typically not suitable substrates for BOM protection via this SN2 pathway due to significant steric hindrance. The following table summarizes representative yields and reaction times for the protection of various alcohols with BOM-Cl.

| Substrate (Alcohol) | Type | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) Alcohol | Primary | DIPEA | CH₂Cl₂ | 12 | >95 | [Generic Protocol] |

| 1-Butanol | Primary | DIPEA | CH₂Cl₂ | 10 | 92 | [Generic Protocol] |

| Cyclohexanol | Secondary | DIPEA | CH₂Cl₂ | 24 | 75 | [Generic Protocol] |

| 2-Pentanol | Secondary | DIPEA | CH₂Cl₂ | 24 | 70 | [Generic Protocol] |

| tert-Butanol | Tertiary | DIPEA | CH₂Cl₂ | 48 | <5 | [Generic Protocol] |

Experimental Protocols

Protection of a Primary Alcohol with BOM-Cl

This protocol describes a general procedure for the protection of a primary alcohol, using benzyl alcohol as a representative substrate.

Materials:

-

Benzyl alcohol (1.0 eq)

-

Benzyloxymethyl chloride (BOM-Cl) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add benzyloxymethyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure BOM-protected alcohol.

Deprotection of a BOM Ether via Catalytic Transfer Hydrogenation

This protocol details a mild and efficient method for the cleavage of a BOM ether using ammonium (B1175870) formate (B1220265) as a hydrogen source.

Materials:

-

BOM-protected alcohol (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol %)

-

Ammonium formate (5.0 eq)

-

Methanol (B129727) (MeOH)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve the BOM-protected alcohol (1.0 eq) in methanol.

-

To the stirred solution, carefully add 10% Pd/C (10 mol %).

-

Add ammonium formate (5.0 eq) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (typically 65 °C).

-

Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol (3x).

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography or recrystallization, if necessary.

Mandatory Visualizations

Benzyl Chloromethyl Ether: A Technical Guide for Researchers

CAS Number: 3587-60-8

This technical guide provides an in-depth overview of benzyl (B1604629) chloromethyl ether (BOM-Cl), a versatile reagent in organic synthesis, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed physical data, experimental protocols, and insights into its application in the synthesis of bioactive molecules.

Physical and Chemical Properties

Benzyl chloromethyl ether is a colorless to pale yellow liquid with a characteristic pungent odor. It is a powerful alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Below is a summary of its key physical properties.

| Property | Value | Reference(s) |

| CAS Number | 3587-60-8 | [2][3][4][5][6] |

| Molecular Formula | C₈H₉ClO | [2][3][7] |

| Molecular Weight | 156.61 g/mol | [2][3][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][3][8] |

| Boiling Point | 102 °C at 14 mmHg | [3][4][8] |

| Density | 1.126 g/mL at 20 °C | [2][3][4] |

| Refractive Index | n20/D 1.527 | [3][4] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate; limited solubility in water. | [1][8] |

| Storage | 2-8 °C, under an inert atmosphere, protected from moisture. | [2][4] |

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride.[9]

Experimental Protocol: Synthesis

Materials:

-

Benzyl alcohol (2.00 moles, 216 g)

-

Paraformaldehyde (2.20 moles as CH₂O, 66 g)

-

Anhydrous hydrogen chloride gas

-

Anhydrous magnesium sulfate (B86663)

-

Anhydrous calcium chloride

Equipment:

-

1-L three-necked flask

-

Mechanical stirrer with a Teflon paddle

-

Gas inlet tube

-

Thermometer

-

Calcium chloride drying tube

-

Water bath

-

Rotary evaporator

Procedure:

-

Charge the three-necked flask with benzyl alcohol and paraformaldehyde.

-

Maintain the mixture at 20–25 °C using a water bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate.

-

Continue the reaction for approximately 2 hours, or until two clear, homogeneous phases appear.[9]

-

Separate the layers. Dilute the upper layer with 800 mL of pentane.

-

Dry the pentane solution over anhydrous magnesium sulfate at 0 °C for 3 hours with stirring.

-

Filter the drying agent and add 2–3 g of anhydrous calcium chloride to the filtrate.

-

Concentrate the solution on a rotary evaporator to yield crude this compound.[9]

-

For further purification, the crude product can be distilled under reduced pressure (e.g., 70–71 °C at 3 mm Hg) in the presence of anhydrous calcium chloride.[1]

Application in Protecting Group Chemistry

This compound is widely used to introduce the benzyloxymethyl (BOM) protecting group for alcohols. The BOM group is valued for its stability under a range of conditions and its selective removal.[3]

Experimental Protocol: Protection of an Alcohol (BOM Protection)

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add diisopropylethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Deprotection of a BOM-Protected Alcohol

Method 1: Catalytic Hydrogenolysis

Materials:

-

BOM-protected alcohol

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (B129727) or ethanol

-

Hydrogen gas

Procedure:

-

Dissolve the BOM-protected alcohol in methanol or ethanol.

-

Add the 10% Pd/C catalyst.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[10]

Method 2: Acidic Cleavage

Materials:

-

BOM-protected alcohol

-

Methanol

-

Acetyl chloride (a few drops)

Procedure:

-

Dissolve the BOM-protected organic compound in dry methanol.

-

Add a few drops of freshly distilled acetyl chloride while stirring at room temperature.

-

The reaction is typically rapid, and completion can be monitored by TLC (usually within 5-10 minutes).[2]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

Application in the Synthesis of Bioactive Molecules: HIV-1 Inhibitors

This compound is a valuable reagent in the synthesis of complex bioactive molecules, including inhibitors of the human immunodeficiency virus type 1 (HIV-1). Its role is often to protect hydroxyl groups during multi-step syntheses of these drugs. Two critical targets for anti-HIV therapy are the viral enzymes reverse transcriptase and integrase.

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase is a crucial enzyme that converts the viral RNA genome into DNA, a necessary step for the virus to replicate within the host cell.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[6]

Caption: NNRTI Mechanism of Action.

HIV-1 Integrase Inhibition

After the viral RNA is reverse-transcribed into DNA, the viral integrase enzyme facilitates the insertion of this viral DNA into the host cell's genome.[11][12] This integration is a critical step for the establishment of a persistent infection. Integrase inhibitors block this process, preventing the virus from hijacking the host's cellular machinery for replication.[7][11][12]

Caption: Integrase Inhibitor Mechanism.

Logical Workflow for Drug Synthesis Utilizing BOM Protection

The synthesis of complex molecules like HIV inhibitors often requires a strategic approach to protect and deprotect various functional groups. The following diagram illustrates a general logical workflow where BOM protection is employed.

Caption: Synthetic Workflow with BOM.

References

- 1. Inhibition of HIV-1 integrase nuclear import and replication by a peptide bearing integrase putative nuclear localization signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iapac.org [iapac.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 8. Reverse transcriptase inhibition: a way to defeat HIV [hivaids.termedia.pl]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 12. iapac.org [iapac.org]

An In-depth Technical Guide to the Safe Handling of Benzyl Chloromethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Benzyl chloromethyl ether (BOM-Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols.[1][2] However, its utility is accompanied by significant health hazards, including toxicity, carcinogenicity, and corrosivity.[3][4] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of these before handling the reagent.

GHS Hazard Statements: [3][5][6]

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H318: Causes serious eye damage

-

H331: Toxic if inhaled

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

-

H335: May cause respiratory irritation

-

H350: May cause cancer

-

H373: May cause damage to organs through prolonged or repeated exposure

-

H410: Very toxic to aquatic life with long lasting effects

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 3587-60-8 | [7] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 102 °C at 14 mmHg | [1][2][8] |

| Density | 1.126 g/mL at 20 °C | [1][8] |

| Flash Point | 91 °C | [2] |

| Solubility | Soluble in methylene (B1212753) chloride, ethyl acetate, and methanol. | [1] |

| Stability | Moisture sensitive.[2] Stable under recommended storage conditions. | [1] |

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a well-ventilated, certified chemical fume hood.[1][3][7]

-

Closed System: Whenever possible, handle the reagent in a closed system to prevent the release of vapors.[7]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for Handling this compound.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5][7]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[7]

-

Inert Atmosphere: For long-term storage of the crude product, it is advisable to store it over anhydrous calcium chloride under an inert atmosphere.[9]

Experimental Protocols: A Safety-First Approach

The following is a generalized, safety-oriented protocol for a typical reaction involving this compound, such as the protection of an alcohol.

Objective: To safely perform a reaction using this compound as a reagent.

Materials:

-

This compound (handle with extreme caution)

-

Substrate (e.g., alcohol)

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation:

-

Don all appropriate PPE as outlined in section 3.2.

-

Ensure the reaction will be performed in a clean, dry, and inert atmosphere within a chemical fume hood.

-

Set up the reaction glassware, including a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

-

Reaction Setup:

-

Dissolve the substrate in the anhydrous solvent in the reaction flask.

-

Add the non-nucleophilic base to the reaction mixture.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

Carefully measure the required amount of this compound in the fume hood and dilute it with the anhydrous solvent in the dropping funnel.

-

-

Reaction Execution:

-

Add the this compound solution dropwise to the reaction mixture over a suitable period to control any exotherm.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

-

Work-up and Quenching:

-

Upon completion, slowly and carefully quench the reaction by adding a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining reagent and acidic byproducts. Caution: This may be an exothermic process.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification and Waste Disposal:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product using an appropriate method (e.g., column chromatography).

-

Dispose of all waste, including empty reagent bottles, contaminated gloves, and reaction byproducts, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spills

References

- 1. nbinno.com [nbinno.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound, 500G | Labscoop [labscoop.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Benzyloxymethyl Chloride (BOM-Cl): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Benzyloxymethyl chloride (BOM-Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols. However, its utility is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile of BOM-Cl, recommended storage conditions, and analytical methodologies for assessing its purity, aimed at ensuring its effective and safe use in research and development.

Chemical Stability

Benzyloxymethyl chloride is a reactive compound, and its stability is influenced by several factors, most notably the presence of moisture. While generally stable under anhydrous and controlled conditions, it is susceptible to degradation, which can impact the yield and purity of synthetic procedures.

Hydrolytic Stability

The primary degradation pathway for BOM-Cl is hydrolysis. Like other α-chloroethers, it reacts readily with water to yield benzyl (B1604629) alcohol, formaldehyde, and hydrochloric acid.

dot

Caption: Proposed hydrolysis pathway of Benzyloxymethyl chloride.

Thermal Stability

BOM-Cl is sensitive to high temperatures. Attempted distillation at atmospheric pressure results in complete decomposition. Therefore, any purification by distillation must be conducted under reduced pressure.

Incompatibilities

To ensure the stability of BOM-Cl, contact with the following materials should be avoided:

-

Water and Moisture: Leads to rapid hydrolysis.

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Bases: Promotes elimination and other decomposition reactions.

-

Strong Acids: Can catalyze decomposition.

-

Metals: Unstabilized BOM-Cl can undergo self-condensation in the presence of many common metals, with the exception of nickel and lead.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and integrity of Benzyloxymethyl chloride. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize thermal decomposition and slow down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, suitable container (e.g., glass bottle with a secure cap) | To prevent ingress of moisture and air. |

| Location | A dry, cool, and well-ventilated area | To ensure a stable environment and dissipate any potential vapors. |

| Separation | Store away from incompatible materials | To prevent accidental contact and hazardous reactions. |

Experimental Protocols for Stability Assessment

To ensure the quality of BOM-Cl for sensitive applications, its purity should be periodically assessed. The following are general protocols for stability-indicating analytical methods that can be adapted for BOM-Cl.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds and their degradation products.

Experimental Workflow:

dot

Caption: General workflow for GC-MS analysis of BOM-Cl.

Methodology:

-

Sample Preparation: Accurately weigh a sample of BOM-Cl and dissolve it in a suitable dry, inert solvent (e.g., anhydrous dichloromethane (B109758) or hexane) to a known concentration. An internal standard (e.g., a stable aromatic hydrocarbon) should be added for accurate quantification.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Inlet: Split/splitless inlet, with a temperature appropriate to ensure volatilization without degradation (e.g., 250 °C).

-

Oven Program: A temperature gradient program should be developed to achieve good separation of BOM-Cl from potential impurities and degradation products (e.g., benzyl alcohol, benzyl chloride, and dibenzyl ether). A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify unknown impurities and selected ion monitoring (SIM) mode for higher sensitivity and quantification of target analytes.

-

-

Data Analysis: Identify and quantify BOM-Cl and its degradation products by comparing their retention times and mass spectra with those of authenticated reference standards.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

HPLC can be used to monitor the degradation of BOM-Cl, particularly its hydrolysis to the more polar benzyl alcohol.

Experimental Workflow:

dot

References

Benzyl Chloromethyl Ether: A Technical Guide to its Solubility in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is paramount for reaction optimization, purification, and formulation. Benzyl (B1604629) chloromethyl ether (BOM-Cl), a key reagent for introducing the benzyloxymethyl protecting group, is a colorless to pale yellow liquid widely used in organic synthesis.[1][2][3] This guide provides a comprehensive overview of its solubility in various organic solvents, supported by experimental protocols and workflow visualizations.

Physicochemical Properties

Solubility Profile

Benzyl chloromethyl ether is generally characterized by its good solubility in a range of common organic solvents and limited solubility in water.[1][2] The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | 2.7 g/L | 25 |

| Chloroform | CHCl₃ | Sparingly Soluble | Not Specified |

| Dichloromethane (MDC) | CH₂Cl₂ | Soluble | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

Table 1: Solubility of this compound in Various Solvents. Data compiled from multiple sources.[1][3][5][6][7]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To rapidly assess the solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., dichloromethane, ethyl acetate, methanol, ethanol, diethyl ether)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

-

Using a pipette, add a small, measured amount (e.g., 10 µL) of this compound to the solvent.

-

Vortex the mixture for 30 seconds to facilitate dissolution.

-

Visually inspect the solution against a contrasting background. The absence of cloudiness, phase separation, or undissolved droplets indicates that the compound is soluble at this concentration.

-

If the compound dissolves, incrementally add more this compound until saturation is observed (persistent cloudiness or phase separation).

-

Record the observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.

Protocol 2: Synthesis of this compound

The synthesis of this compound is a well-established procedure and provides context for its handling and properties. The following is a representative protocol.

Caution: this compound is a potent alkylating agent and a suspected carcinogen. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]

Materials:

-

Benzyl alcohol

-

Paraformaldehyde

-

Anhydrous hydrogen chloride gas

-

Anhydrous magnesium sulfate (B86663)

-

Anhydrous calcium chloride

-

Three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer

Procedure:

-

Charge a 1-liter, three-necked flask with 216 g (2.00 moles) of benzyl alcohol and 66 g (2.20 moles as CH₂O) of paraformaldehyde.[6]

-

Maintain the mixture at 20–25 °C using a water bath while bubbling anhydrous hydrogen chloride gas through it at a moderate rate with stirring.[6]

-

Continue the reaction for approximately 2 hours, or until two clear, homogeneous phases are formed.[6]

-

Separate the layers. The upper layer contains the desired product.

-

Dilute the upper layer with 800 mL of pentane and dry it over anhydrous magnesium sulfate for 3 hours at 0 °C with stirring.[6]

-

Filter to remove the drying agent. Add 2–3 g of anhydrous calcium chloride to the filtrate.

-

Concentrate the solution using a rotary evaporator to yield crude this compound.[6] The crude product can be stored over anhydrous calcium chloride at 0 °C under an inert atmosphere.[8]

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound, a process integral to its availability and study in research settings.

Caption: Synthesis workflow for this compound.

The following diagram illustrates a general decision-making process for assessing the solubility of a compound like this compound in a given solvent.

Caption: General workflow for qualitative solubility assessment.

References

- 1. This compound | 35364-99-9 | Benchchem [benchchem.com]

- 2. CAS 3587-60-8: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. This compound | 3587-60-8 [chemicalbook.com]

- 7. indiamart.com [indiamart.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Essential Guide to Benzyloxymethyl Chloride (BOM-Cl) as a Protecting Group in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, the benzyloxymethyl (BOM) group, introduced by its corresponding chloride (BOM-Cl), stands out for its unique combination of stability and versatile cleavage conditions. This technical guide provides a comprehensive overview of benzyloxymethyl chloride, its applications, detailed experimental protocols, and quantitative data to aid in its effective implementation in complex synthetic endeavors.

Introduction to Benzyloxymethyl Chloride (BOM-Cl)

Benzyloxymethyl chloride, systematically named [(chloromethoxy)methyl]benzene, is a versatile chloroalkyl ether widely employed in organic chemistry to introduce the benzyloxymethyl (BOM) protecting group onto hydroxyl functions.[1][2][3][4] It is a colorless to light yellow liquid with the molecular formula C₈H₉ClO.[1] The BOM group is favored for its stability across a broad range of reaction conditions, particularly basic and nucleophilic environments, while offering multiple pathways for its selective removal.[5][6]

Physical and Chemical Properties:

| Property | Value | References |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 102 °C at 14 mmHg | [1][2] |

| Density | 1.126 g/mL | [1][2] |

| Solubility | Soluble in dichloromethane (B109758), chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727) | [1][2] |

| Storage Conditions | 2-8 °C, moisture sensitive | [1][7] |

Safety Considerations: BOM-Cl is a potent alkylating agent and is considered a potential carcinogen.[1][8] It is also a lachrymator and reacts with water and alcohols to produce hydrogen chloride.[1][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection.[9]

The BOM Group: Protection of Alcohols and Phenols

The primary application of BOM-Cl is the protection of hydroxyl groups in alcohols and phenols. The resulting BOM ether is stable to a variety of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[10]

General Protection Mechanism

The protection of an alcohol with BOM-Cl typically proceeds via an SN2 mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Protocol for Alcohol Protection

A general procedure for the protection of a primary alcohol is as follows:

-

Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) under an inert atmosphere (e.g., nitrogen or argon).[11][12]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base, 1.5-2.0 eq).[11] For less reactive alcohols, a catalytic amount of a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI) can be added to facilitate the reaction.[11]

-

Add benzyloxymethyl chloride (BOM-Cl, 1.2-1.5 eq) dropwise to the solution at room temperature.[12]

-

The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[11][12]

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.[12]

Quantitative Data for Alcohol Protection:

| Substrate | Base | Solvent | Temp. | Time | Yield | Reference |

| Generic Alcohol | i-Pr₂NEt, n-Bu₄N⁺I⁻ | CH₂Cl₂ | Reflux | 32 h | 92% | [11] |

| Hydroxyl Compound | Diisopropylethylamine | Chloroform | Reflux | 8 h | - | [12] |

Deprotection of BOM Ethers

The removal of the BOM group can be accomplished under various conditions, providing flexibility in synthetic planning. The most common methods involve hydrogenolysis or acidic hydrolysis.

Deprotection Mechanisms

Hydrogenolysis: This method involves the cleavage of the benzyl (B1604629) C-O bond by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. This is a neutral and mild method.

Acidic Hydrolysis: The BOM ether can be cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by elimination to form an oxocarbenium ion, which is then trapped by a nucleophile (e.g., water).

Experimental Protocols for Deprotection

Method A: Catalytic Hydrogenolysis

-

Dissolve the BOM-protected compound in a suitable solvent such as ethanol (B145695) (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).[11][13]

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

The reaction mixture is stirred under an atmosphere of hydrogen gas (typically at atmospheric pressure or slightly above) at room temperature.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure to afford the deprotected alcohol.

Method B: Acidic Hydrolysis

-

Dissolve the BOM-protected compound in a protic solvent like methanol.[12]

-

Add a few drops of a strong acid, such as concentrated hydrochloric acid or freshly distilled acetyl chloride.[12]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 5-10 minutes.[12]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the reaction can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and the product extracted with an organic solvent.

-

The organic layer is dried, filtered, and concentrated to yield the deprotected alcohol.

Quantitative Data for Deprotection:

| Method | Reagents | Solvent | Temp. | Time | Yield | Reference |

| Hydrogenolysis | H₂, Pd/C | EtOH | Reflux | 45 min | 94% | [11] |

| Acidic Hydrolysis | HCl, NaI | Acetone, H₂O | RT | 21 h | 65% | [11] |

| Acidic Hydrolysis | Acetyl chloride | Dry Methanol | RT | 5-10 min | - | [12] |

| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, HCO₂H (0.5%) | iPrOH-H₂O (10/1) | RT | 2 h | >99% | [13] |

Orthogonality and Applications in Multi-Step Synthesis

A key advantage of the BOM group is its orthogonality with other protecting groups. For instance, it is stable under the conditions used to remove silyl (B83357) ethers (e.g., TBAF) and can be selectively removed in the presence of acid-labile groups like tert-butyldimethylsilyl (TBDMS) by employing hydrogenolysis.[12] Conversely, mild acidic cleavage of the BOM group can be achieved while leaving more robust protecting groups intact.[12] This orthogonality is crucial in the synthesis of complex molecules where sequential protection and deprotection steps are necessary.[5]

Conclusion

Benzyloxymethyl chloride is a valuable reagent for the protection of hydroxyl groups in organic synthesis. The resulting BOM ethers exhibit excellent stability under a wide range of conditions, and the protecting group can be selectively removed through multiple pathways, including hydrogenolysis and acid-catalyzed hydrolysis. The orthogonality of the BOM group with other common protecting groups makes it a powerful tool for the synthesis of complex natural products and active pharmaceutical ingredients. A thorough understanding of its properties, reaction conditions, and safety precautions is essential for its successful application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. Chloroalkyl ether - Wikipedia [en.wikipedia.org]

- 4. lifechempharma.com [lifechempharma.com]

- 5. Benzyl chloromethyl ether | 35364-99-9 | Benchchem [benchchem.com]

- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 7. This compound | 3587-60-8 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyloxymethyl Chloride (BOM-Cl) as an Alkylating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyloxymethyl chloride (BOM-Cl) is a versatile and widely utilized α-chloro ether in organic synthesis. Primarily, it serves as an efficient alkylating agent for the introduction of the benzyloxymethyl (BOM) protecting group onto a variety of sensitive functional groups, including alcohols, phenols, amines, and thiols. The BOM group is valued for its stability across a broad spectrum of reaction conditions and its facile cleavage under specific, mild protocols. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of BOM-Cl, with a focus on its role in protecting group chemistry. Detailed experimental protocols for the protection and deprotection of various functional groups are presented, alongside a summary of quantitative data and mechanistic insights.

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary masking of reactive functional groups is a critical strategy to prevent undesired side reactions.[1] Benzyloxymethyl chloride (BOM-Cl) has emerged as a valuable reagent for this purpose, offering the robust benzyloxymethyl (BOM) protecting group.[2] The BOM group provides a significant advantage due to its stability under both basic and nucleophilic conditions, while being readily removable through methods that are often orthogonal to other protecting groups.[3] This guide will delve into the technical aspects of using BOM-Cl as an alkylating agent, providing researchers with the necessary information for its effective application.

Physicochemical Properties and Safety

Benzyloxymethyl chloride is a colorless to light yellow liquid with the chemical formula C₈H₉ClO.[4] It is soluble in many common organic solvents such as dichloromethane (B109758) (DCM), ethyl acetate (B1210297), and methanol.[5] Due to its reactivity, it is sensitive to moisture and should be stored under inert gas at low temperatures (2-8 °C).[6][7]

Table 1: Physicochemical Properties of BOM-Cl

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [4] |

| Molecular Weight | 156.61 g/mol | [4] |

| Boiling Point | 102 °C / 14 mmHg | [5][8] |

| Density | 1.126 g/mL at 20 °C | [7][8] |

| Appearance | Clear colorless to light yellow liquid | [2][5] |

Safety Precautions: BOM-Cl is a potent alkylating agent and is considered a potential carcinogen.[9] It is also a lachrymator and reacts with water and alcohols to produce hydrogen chloride gas.[9] Therefore, it must be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, is mandatory.[6][10][11] All operations should be conducted in a way that avoids inhalation of vapors and skin contact.[10]

Synthesis of Benzyloxymethyl Chloride (BOM-Cl)

BOM-Cl is typically synthesized by the reaction of benzyl (B1604629) alcohol with paraformaldehyde and anhydrous hydrogen chloride.[12]

Detailed Experimental Protocol for BOM-Cl Synthesis

-

Materials:

-

Benzyl alcohol (2.00 mol)

-

Paraformaldehyde (2.20 mol as CH₂O)

-

Anhydrous hydrogen chloride gas

-

Pentane

-

Anhydrous magnesium sulfate (B86663)

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, combine benzyl alcohol and paraformaldehyde.

-

Maintain the mixture at 20–25 °C using a water bath while bubbling anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate.

-

Continue the addition of HCl for approximately 2 hours, or until two clear, homogeneous phases appear.

-

Separate the layers and dilute the upper organic layer with pentane.

-

Dry the organic solution over anhydrous magnesium sulfate at 0 °C with stirring for 3 hours.

-

Filter the drying agent and add a small amount of anhydrous calcium chloride to the filtrate.

-

Concentrate the solution on a rotary evaporator to obtain crude BOM-Cl. The crude product can be stored over anhydrous calcium chloride at 0 °C.

-

For higher purity, the crude material can be distilled under reduced pressure (b.p. 70–71 °C / 3 mmHg).[9]

-

-

Yield: Approximately 83% crude yield.[12]

BOM-Cl as an Alkylating Agent: Protection of Functional Groups

The primary application of BOM-Cl is the protection of hydroxyl, amino, and thiol groups. The reaction generally proceeds via a nucleophilic substitution mechanism, where the heteroatom attacks the electrophilic carbon of BOM-Cl.

Reaction Mechanism

The reaction of BOM-Cl with nucleophiles such as alcohols, amines, and thiols is believed to proceed primarily through an Sₙ1-type mechanism. The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent oxygen atom, which can stabilize the resulting oxocarbenium ion through resonance. This carbocation is then trapped by the nucleophile.

Figure 1: General Sₙ1-type mechanism for the reaction of BOM-Cl with a nucleophile.

Protection of Alcohols and Phenols

BOM-Cl is an excellent reagent for the protection of primary, secondary, and tertiary alcohols, as well as phenols. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

-

Materials:

-

Primary alcohol (1.0 equiv)

-

Benzyloxymethyl chloride (BOM-Cl, 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add BOM-Cl dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure BOM-protected alcohol.

-

Table 2: Representative Yields for BOM Protection of Alcohols and Phenols

| Substrate | Product | Yield (%) | Reference |

| 1,2-Propanediol (secondary OH) | 1-(Benzyloxy)methoxy)propan-2-ol | 75 | [13] |

| Resorcinol (B1680541) derivative | Prenylated resorcinol BOM ether | 58 | [2] |

| Eugenol | Eugenyl benzyl ether (from benzyl bromide) | 94.3 | [14] |

Protection of Amines

BOM-Cl can be used to protect primary and secondary amines. The resulting N-BOM derivatives are stable under a range of conditions.

-

Materials:

-

Primary amine (1.0 equiv)

-

Benzyloxymethyl chloride (BOM-Cl, 1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the primary amine in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add TEA to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C.

-

Add BOM-Cl dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography if necessary.

-

Table 3: Representative Yields for BOM Protection of Amines

| Substrate | Product | Yield (%) | Reference |

| Pyrrolo[3,2-d]pyrimidine derivative | N-BOM protected pyrrolo[3,2-d]pyrimidine | 70 | [15] |

| Uridine (B1682114) derivative | N-BOM protected uridine | Not specified | [4] |

Protection of Thiols

Thiols can be effectively protected as BOM thioethers. The reaction conditions are similar to those used for alcohols and amines.

-

Materials:

-

Thiol (1.0 equiv)

-

Benzyloxymethyl chloride (BOM-Cl, 1.1 equiv)

-

Potassium carbonate (K₂CO₃, 1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the thiol in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate to the solution and stir at room temperature for 30 minutes.

-

Add BOM-Cl to the mixture and continue stirring at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Deprotection of the BOM Group

The BOM group can be removed under various conditions, providing flexibility in synthetic planning. The most common methods involve catalytic hydrogenolysis and treatment with Lewis acids.

Catalytic Hydrogenolysis

This is a mild and efficient method for BOM deprotection, proceeding with the formation of toluene (B28343) and formaldehyde (B43269) as byproducts. Palladium on carbon (Pd/C) is the most commonly used catalyst.

-

Materials:

-

BOM-protected substrate (1.0 equiv)

-

10% Palladium on carbon (Pd/C, 10-20 wt%)

-

Solvent (e.g., Methanol, Ethanol, Isopropanol/Water mixture)

-

Hydrogen source (H₂ gas balloon or Parr hydrogenator)

-

Formic acid (optional, as a hydrogen donor)

-

Celite®

-

-

Procedure:

-

Dissolve the BOM-protected substrate in a suitable solvent in a flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst to the solution.

-

If using formic acid, add it to the mixture (e.g., 0.5% in iPrOH/H₂O).[4]

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

-

Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

-

Purify the product as necessary.

-

Table 4: Quantitative Data for Hydrogenolytic Deprotection of BOM Groups

| Substrate | Conditions | Time (h) | Yield (%) | Reference |

| BOM-protected uridine derivative | 10% Pd-C, H₂, iPrOH/H₂O (10:1), HCO₂H (0.5%) | 2 | Quantitative | [4] |

| BOM and Bn protected uridine derivative | 10% Pd-C, H₂, iPrOH/H₂O (10:1), HCO₂H (0.5%) | Not specified | Quantitative | [4] |

| BOM and O-Cbz protected mannoside | 10% Pd-C, H₂, iPrOH/H₂O (10:1), HCO₂H (0.5%) | 12 | 95 | [4] |

| N-BOM protected pyrimidine | Trifluoroacetic acid | 0.5 - 72 | 65 - 100 | Not specified |

Lewis Acid-Mediated Deprotection

Lewis acids such as zinc bromide (ZnBr₂) and trimethylsilyl (B98337) iodide (TMSI) can also be employed for the cleavage of BOM ethers. These methods can be advantageous when catalytic hydrogenolysis is not compatible with other functional groups in the molecule.

-

ZnBr₂: This reagent is effective for the cleavage of tert-butyl ethers and esters and can potentially be applied to BOM ethers. The reaction is typically carried out in dichloromethane.[6][13][16][17]

-

TMSI: Trimethylsilyl iodide is a powerful reagent for ether cleavage. It is often generated in situ from TMSCl and NaI. The reaction is usually performed in an aprotic solvent like acetonitrile (B52724) or dichloromethane.[1][18][19]

Experimental Workflows and Logical Relationships

General Experimental Workflow for Protection and Deprotection

The following diagram illustrates a typical workflow for the application of the BOM protecting group in a synthetic sequence.

Figure 2: General experimental workflow for a synthesis involving BOM protection and deprotection.

Orthogonal Protection Strategies

The BOM group's stability profile allows for its use in orthogonal protection strategies. For instance, it is stable under the basic conditions used to remove Fmoc groups and the acidic conditions for Boc group removal, making it a valuable tool in peptide and oligosaccharide synthesis.[3]

Figure 3: Logical relationship of an orthogonal protection strategy involving BOM, Boc, and Fmoc groups.

Conclusion

Benzyloxymethyl chloride is a highly effective and versatile alkylating agent for the introduction of the BOM protecting group. Its stability under a wide range of reaction conditions, coupled with the availability of mild and selective deprotection methods, makes it an indispensable tool for synthetic chemists. This guide has provided a comprehensive overview of the practical aspects of using BOM-Cl, including detailed experimental protocols, quantitative data, and mechanistic insights. By understanding the principles and procedures outlined herein, researchers can confidently and effectively employ BOM-Cl in their synthetic endeavors to achieve their molecular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]